Nocloprost
Overview
Description
Synthesis Analysis
Nocloprost and many 9β- and 11β- substituted prostaglandins were synthesized by the reaction of a δ-lactone intermediate with diols in acid catalysis . These compounds were used in a molecular docking study to determine their potential cytoprotective (anti-ulcer) activity .Molecular Structure Analysis
Nocloprost is a 9β-chlorine prostaglandin analogue . The new compounds synthesized not only have a 9 β-halogen (Cl, Br, and F), but also an ester group at the carbon atom 6 .Chemical Reactions Analysis
The synthesis of Nocloprost involves the reaction of a δ-lactone intermediate with diols in acid catalysis . This process results in the formation of new 9β-halogenated prostaglandins .Physical And Chemical Properties Analysis
Nocloprost has a molecular formula of C22H37ClO4 and a formula weight of 401.0 . It is soluble in DMF and DMSO .Scientific Research Applications
Pharmacokinetics and Bioavailability
Nocloprost, a synthetic PGE2-analogue with cytoprotective properties, has been studied for its pharmacokinetics and bioavailability in human volunteers. Research indicates that the serum levels and area under the curve (AUC) of nocloprost increase proportionally with the dose after oral administration. The maximum serum level and AUC showed dose-dependency, but the time to reach maximum serum concentration varied. The absolute bioavailability after oral administration averaged about 2%, independent of the dose (Täuber et al., 2004).
Acute Hemodynamic Effects in Primary Pulmonary Hypertension
A study comparing inhaled nitric oxide and aerosolized iloprost, a stable prostacyclin analogue, in primary pulmonary hypertension (PPH) showed significant clinical implications. Both agents caused substantial increases in cardiac output and decreases in pulmonary artery pressure and vascular resistance. However, aerosolized iloprost was more effective in reducing pulmonary artery pressure and had a more pronounced effect on cardiac output and mixed-venous oxygen saturation compared to inhaled nitric oxide (Hoeper et al., 2000).
Renal Function and Oxygenation
Iloprost, a prostacyclin analogue, has been shown to counterbalance endotoxemia-induced intrarenal vasoconstriction, thereby benefiting kidney function. In a study on rats, iloprost infusion, in addition to fluid resuscitation, significantly restored kidney function to baseline values and prevented cortical microcirculatory hypoxic areas, indicating its potential therapeutic role in improving intrarenal oxygenation (Johannes et al., 2009).
Prostanoids in Inflammatory Reactions and Therapeutic Potential
Research has also delved into the role of vasodilatory prostaglandins, including nocloprost, in inflammatory reactions. Nocloprost, when applied topically, induced erythema in rat skin and inhibited irritant-induced inflammatory reactions in mice. This highlights the diverse action of vasodilatory prostaglandin analogues in the skin and their potential therapeutic applications (Ekerdt & Müller, 2004).
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37ClO4/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOFTOLPMOTZKD-OPVFONCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021624 | |
Record name | Nocloprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nocloprost | |
CAS RN |
79360-43-3 | |
Record name | Nocloprost [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nocloprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOCLOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7POM2OXT4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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